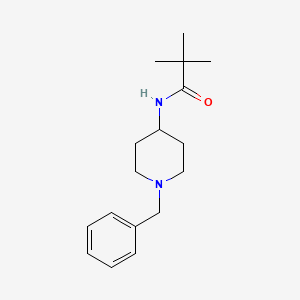![molecular formula C17H22N2O2 B4430663 N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)
N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the isoxazolecarboxamide family. A-84 has been found to have potential therapeutic applications in the field of neuroscience due to its ability to modulate the activity of certain ion channels in the brain.
Mechanism of Action
N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide modulates the activity of TRPV1 and ASIC1a channels by binding to specific sites on the channels and altering their conformation. This results in changes in the flow of ions across the membrane, which can affect the activity of neurons and other cells in the body. This compound has been found to have both agonist and antagonist effects on these channels, depending on the concentration and context of its application.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental systems. In vitro studies have demonstrated that this compound can inhibit the activity of TRPV1 and ASIC1a channels in a dose-dependent manner. This compound has also been found to reduce the release of certain neurotransmitters, such as glutamate and substance P, in the brain. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. This compound also has some potential off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of research is the development of more selective modulators of TRPV1 and ASIC1a channels, which could have fewer off-target effects and greater therapeutic potential. Another direction is the investigation of the role of these channels in various disease states, such as chronic pain, neurodegenerative disorders, and cancer. Finally, the development of new drug delivery systems and formulations could improve the efficacy and safety of this compound and other isoxazolecarboxamide compounds.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in the field of neuroscience. Research has shown that this compound is a potent modulator of certain ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). These channels are involved in the regulation of pain, temperature sensation, and acid-base balance in the body.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-6-15-16(13(5)21-19-15)17(20)18-12(4)14-8-7-10(2)9-11(14)3/h7-9,12H,6H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNURJJVZHLSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4430590.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
![2-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4430598.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430610.png)
![2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4430631.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430648.png)

![1-(cyclopentylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4430655.png)


![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4430697.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4430699.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)